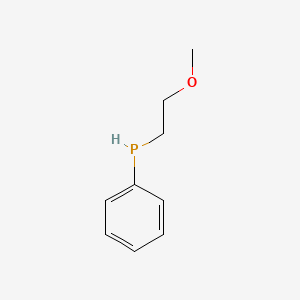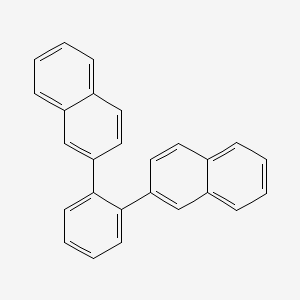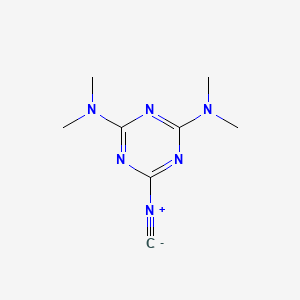
(2-Methoxyethyl)(phenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyethyl)(phenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphane (phosphine) group bonded to a phenyl ring and a 2-methoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(phenyl)phosphane typically involves the reaction of phenylphosphine with 2-methoxyethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
C6H5PH2+CH3OCH2CH2Cl→C6H5P(CH2CH2OCH3)+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxyethyl)(phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the phosphane group to a phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphane group or the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: (2-Methoxyethyl)(phenyl)phosphine.
Substitution: Various substituted phosphane derivatives depending on the reagents used.
Applications De Recherche Scientifique
(2-Methoxyethyl)(phenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions and hydrogenation.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphine: Lacks the methoxyethyl group, making it less versatile in certain applications.
(2-Methoxyethyl)phosphine: Lacks the phenyl group, which affects its coordination properties.
Triphenylphosphine: Contains three phenyl groups, offering different steric and electronic properties.
Uniqueness
(2-Methoxyethyl)(phenyl)phosphane is unique due to the presence of both a phenyl group and a methoxyethyl group, providing a balance of steric and electronic properties that enhance its utility as a ligand in catalysis and other applications.
Propriétés
| 116627-06-6 | |
Formule moléculaire |
C9H13OP |
Poids moléculaire |
168.17 g/mol |
Nom IUPAC |
2-methoxyethyl(phenyl)phosphane |
InChI |
InChI=1S/C9H13OP/c1-10-7-8-11-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
Clé InChI |
BMSXCZGGNAWVAD-UHFFFAOYSA-N |
SMILES canonique |
COCCPC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Dimethylphosphoryl)methyl]-1H-imidazole](/img/no-structure.png)
![{[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14286578.png)
![Phosphoric acid, dimethyl 4-[(phenylsulfonyl)amino]phenyl ester](/img/structure/B14286583.png)
![5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol](/img/structure/B14286594.png)
![2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione](/img/structure/B14286607.png)

![5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan](/img/structure/B14286622.png)


![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)
